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Cat. No.: B1262989 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The fidelity of DNA polymerases, their ability to accurately replicate a DNA template, is a critical

factor in molecular biology research and therapeutic development. This guide provides an

objective comparison of polymerase fidelity with standard 2'-deoxyribose 5'-triphosphates

(dNTPs) versus a variety of dNTP analogs. The information herein is supported by

experimental data to aid in the selection of appropriate polymerases and nucleotide analogs for

specific applications, from high-fidelity PCR to the development of antiviral and anticancer

therapies.

Data Presentation: A Comparative Analysis of
Polymerase Fidelity
The fidelity of a DNA polymerase is commonly expressed as the reciprocal of its error rate (the

frequency of incorrect nucleotide incorporation). A more quantitative measure is the

discrimination efficiency, which is the ratio of the incorporation efficiency (kpol/Kd) for the

correct nucleotide to that of an incorrect nucleotide. The following tables summarize key kinetic

parameters for the incorporation of natural dNTPs and their analogs by various DNA

polymerases.
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DNA
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kpol (s-1)
Kd,app
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Catalytic
Efficiency
(kpol/Kd,
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Fidelity
(Correct/I
ncorrect
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)

Referenc
e

DNA

Polymeras

e β (WT)

T:A

(Correct)
42.9 ± 0.6 6.8 ± 0.5 6.31 - [1]

T:G

(Incorrect)
5.7 ± 0.1 489 ± 26 0.012 526 [1]

C:G

(Correct)
20.3 ± 0.4 4.8 ± 0.4 4.23 - [1]

C:A

(Incorrect)
3.5 ± 0.1 227 ± 22 0.015 282 [1]

DNA

Polymeras

e β (I260Q

mutant)

T:A

(Correct)
43.6 ± 1.4 7.1 ± 1.2 6.14 - [1]

T:G

(Incorrect)
12.2 ± 0.03 49 ± 3 0.25 24.6 [1]

C:G

(Correct)
22.3 ± 1.0 4.3 ± 0.8 5.19 - [1]

C:A

(Incorrect)
9.3 ± 0.4 45 ± 3 0.21 24.7 [1]
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DNA
Polymerase

Substrate

Average Rate
of
Incorporation
(s-1)

% of Native
dNTP Rate

Reference

Klenow

Fragment
Native dCTP >30 100% [2]

α-thio-dCTP 15 ~50% [2]

Native dGTP >30 100% [2]

α-thio-dGTP 15 ~50% [2]

Native dATP >30 100% [2]

α-thio-dATP 7 ~23% [2]

Native dTTP >30 100% [2]

α-thio-dTTP 7 ~23% [2]

Experimental Protocols
The quantitative data presented above is derived from rigorous experimental methodologies

designed to measure the kinetics of nucleotide incorporation. Below are detailed protocols for

key experiments in the field of polymerase fidelity.

This method is used to determine the kinetic parameters of a single nucleotide incorporation

event, providing insights into the catalytic efficiency and fidelity of a DNA polymerase.

Substrate Preparation: A 5'-radiolabeled primer is annealed to a template oligonucleotide.

The template sequence is designed to allow for the incorporation of a single nucleotide.

Reaction Setup: The DNA polymerase is pre-incubated with the primer/template DNA in a

reaction buffer.

Initiation and Quenching: The reaction is initiated by rapidly mixing the enzyme-DNA

complex with a solution containing the dNTP of interest and Mg2+. The reaction is allowed to
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proceed for a very short time (milliseconds to seconds) and then quenched by the addition of

a solution containing EDTA.[3]

Product Analysis: The reaction products are separated by denaturing polyacrylamide gel

electrophoresis (PAGE).

Data Analysis: The amount of extended primer is quantified using a phosphorimager. The

observed rate of nucleotide incorporation (kobs) is plotted against the dNTP concentration.

The data is then fitted to a hyperbolic equation to determine the maximum rate of

incorporation (kpol) and the apparent dissociation constant for the dNTP (Kd,app).[1] The

fidelity is calculated as the ratio of the incorporation efficiency (kpol/Kd,app) for the correct

nucleotide versus the incorrect nucleotide.[1]

This technique is employed to monitor the conformational changes of the DNA polymerase

during nucleotide binding and incorporation, often using fluorescently labeled DNA or dNTP

analogs.

Fluorescent Labeling: A fluorescent probe, such as 2-aminopurine (2-AP), is incorporated

into the DNA substrate at a position that is sensitive to conformational changes in the

polymerase active site.

Rapid Mixing: The enzyme and fluorescently labeled DNA substrate are placed in one

syringe of a stopped-flow instrument, and the dNTP is placed in another.

Fluorescence Measurement: The contents of the two syringes are rapidly mixed, and the

change in fluorescence intensity is monitored over time (milliseconds to seconds).[4]

Data Analysis: The resulting fluorescence transient is typically biphasic. The rate of the fast

phase often corresponds to the dNTP-induced conformational change, while the rate of the

slow phase is related to the rate of nucleotide incorporation.[4] By plotting these rates

against the dNTP concentration, kinetic parameters can be determined.
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Caption: Workflow for pre-steady-state kinetic analysis.
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Experimental Data

Calculation

Interpretation

Correct dNTP Incorporation
(k_pol_correct, K_d_correct)

Efficiency_correct = k_pol_correct / K_d_correct

Incorrect dNTP/Analog Incorporation
(k_pol_incorrect, K_d_incorrect)

Efficiency_incorrect = k_pol_incorrect / K_d_incorrect

Fidelity = Efficiency_correct / Efficiency_incorrect

High Fidelity Polymerase/
High Discrimination Against Analog

High Value

Low Fidelity Polymerase/
Low Discrimination Against Analog

Low Value

Click to download full resolution via product page

Caption: Determining polymerase fidelity from kinetic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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